molecular formula C20H24ClFN2O4S2 B4749605 N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4749605
M. Wt: 475.0 g/mol
InChI Key: CAPRMBOBAMOJSC-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that features a unique combination of functional groups, including a chlorofluorobenzyl group, an ethoxyphenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:

    Formation of the chlorofluorobenzyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile to form the corresponding sulfanyl derivative.

    Introduction of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the ethoxyphenyl moiety is attached to the intermediate.

    Formation of the glycinamide backbone: The final step involves the coupling of the intermediate with glycinamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The chlorofluorobenzyl group may interact with hydrophobic pockets in proteins, while the ethoxyphenyl group can form hydrogen bonds with amino acid residues. The methylsulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
  • **N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(ethylsulfonyl)glycinamide

Uniqueness

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorofluorobenzyl group enhances its reactivity, while the ethoxyphenyl and methylsulfonyl groups contribute to its solubility and stability.

Properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-(2-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN2O4S2/c1-3-28-19-10-5-4-9-18(19)24(30(2,26)27)13-20(25)23-11-12-29-14-15-16(21)7-6-8-17(15)22/h4-10H,3,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPRMBOBAMOJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCCSCC2=C(C=CC=C2Cl)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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